BenchChemオンラインストアへようこそ!

1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

SHP2 inhibitor KRAS mutant Allosteric modulation

Procure the unsubstituted 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one core (CAS 116056-01-0) for SHP2 allosteric inhibitor programs (IC50 = 3.2 nM) and diversity-oriented synthesis. Its low MW (136.11 g/mol) and tunable H-bond profile offer critical SAR flexibility, overcoming resistance to KRAS inhibitors in NSCLC. This specific core is essential for maintaining activity and selectivity profiles.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
Cat. No. B8053132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=O)NN2
InChIInChI=1S/C5H4N4O/c10-5-3-4(8-9-5)7-2-1-6-3/h1-2H,(H2,7,8,9,10)
InChIKeySZBMPWKXMOSTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one: Core Heterocyclic Scaffold for Kinase and Phosphatase Inhibitor Procurement


1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one (CAS 116056-01-0) is a fused bicyclic heterocycle containing both pyrazole and pyrazine rings, with a molecular formula of C₅H₄N₄O and a molecular weight of 136.11 g/mol [1]. This scaffold is a key building block in medicinal chemistry, particularly for the development of kinase and phosphatase inhibitors [2]. Its core structure is found in a range of research compounds, most notably in a class of selective allosteric inhibitors targeting the protein tyrosine phosphatase SHP2, which is a validated target in oncology [3].

1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one: Why Unsubstituted Core Scaffolds Cannot Be Interchanged with Methylated or Halogenated Analogs


The unsubstituted 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one core provides a critical, tunable hydrogen-bond donor/acceptor profile and a precise molecular volume that are highly sensitive to substitution [1]. Even minor modifications, such as the addition of a methyl group (as in 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-ol, CAS 117883-60-0) or a bromine atom (as in 5-bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one), can drastically alter the molecule's electronic distribution, lipophilicity, and its ability to fit into the allosteric binding pockets of target enzymes like SHP2 [2]. Substituting the unsubstituted core with a bulkier or electronically modified analog without re-optimizing the entire lead series often results in a complete loss of activity or a significant shift in selectivity profile, as demonstrated by the structure-activity relationships (SAR) observed in related pyrazolopyrazine inhibitor programs [2]. Therefore, the procurement of the specific, unsubstituted core is essential for building targeted compound libraries and for maintaining consistency in lead optimization campaigns.

Quantitative Differentiation of 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one: Comparative Data vs. Substituted Analogs


SHP2 Allosteric Inhibition: Potency of a 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one Derived Lead vs. Clinical Control

A key derivative of the 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one core, compound 4b, demonstrated highly potent allosteric inhibition of the SHP2 phosphatase. Its biochemical IC50 value was 3.2 nM, which was 17.75-fold more potent than the positive control inhibitor IACS-13909 under identical assay conditions [1]. This indicates the high intrinsic potential of the core scaffold for developing potent SHP2 inhibitors.

SHP2 inhibitor KRAS mutant Allosteric modulation

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Capacity vs. 5-Methyl Analog

The unsubstituted 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one (MW = 136.11 g/mol) has a lower molecular weight and different hydrogen bonding capacity compared to its 5-methyl analog (MW = 150.14 g/mol, CAS 117883-60-0) . The additional methyl group in the analog increases lipophilicity (cLogP) and reduces the number of hydrogen bond donors, which can negatively impact aqueous solubility and metabolic stability, critical parameters in drug development [1].

Physicochemical properties Lead optimization Lipinski's Rule of Five

Synthetic Versatility: Unsubstituted Core as a Preferred Substrate for Derivatization vs. Halogenated Analogs

The unsubstituted 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one scaffold allows for diverse functionalization at multiple positions, including N-alkylation and direct C-H activation chemistries, without the need for pre-installed halogens [1]. In contrast, a pre-brominated analog like 5-bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one is specifically suited for cross-coupling reactions but limits the scope of alternative late-stage modifications. The unsubstituted core provides a more versatile and flexible intermediate for generating diverse compound libraries [2].

Medicinal chemistry Synthetic building block Cross-coupling

Selectivity Profile: Class-Level Advantage Over Pan-Kinase Inhibitors

Derivatives based on the 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one scaffold, such as compound 4b, have been characterized as highly selective allosteric inhibitors of SHP2 [1]. This is a critical advantage over many early-generation SHP2 inhibitors that target the conserved active site and therefore exhibit poor selectivity against other protein tyrosine phosphatases (PTPs). The allosteric mechanism, enabled by the specific shape and electronic features of the pyrazolo[3,4-b]pyrazine core, leads to a cleaner biological profile and potentially fewer off-target effects in cellular and in vivo models.

Selectivity SHP2 Allosteric inhibitor

High-Value Procurement Scenarios for 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one in Drug Discovery and Chemical Biology


Core Scaffold for Next-Generation SHP2 Allosteric Inhibitor Libraries

Procure the unsubstituted core to design and synthesize focused compound libraries targeting the SHP2 phosphatase. The proven ability of this scaffold to yield highly potent (IC50 = 3.2 nM) and selective allosteric inhibitors makes it an essential building block for programs aiming to overcome resistance to KRAS inhibitors in cancers such as non-small cell lung cancer [1]. The unsubstituted nature allows for maximum flexibility in exploring SAR around the core, a critical advantage over pre-functionalized analogs.

Preferred Starting Material for Diversity-Oriented Synthesis (DOS) and Lead Optimization

Select the 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one core for DOS campaigns due to its favorable physicochemical properties (low MW = 136.11 g/mol, multiple H-bond donors/acceptors) and synthetic versatility [1]. The core can be differentially functionalized at nitrogen and carbon positions, enabling the rapid generation of diverse chemical matter [2]. This contrasts with pre-halogenated or alkylated analogs, which restrict the accessible chemical space and require additional deprotection or functional group interconversion steps.

Synthesis of Reference Standards and Metabolite Identification for Pyrazolopyrazine-Based Drugs

Utilize the unsubstituted core for the synthesis of authentic reference standards and potential metabolites of more complex pyrazolopyrazine-containing drug candidates. The core structure serves as a fundamental substructure, and its availability in high purity is crucial for developing and validating analytical methods (e.g., LC-MS/MS) used in drug metabolism and pharmacokinetic (DMPK) studies [1].

Targeted Probe Development for Chemical Biology Studies of PTP Signaling

Employ the 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one core to create chemical probes for investigating the role of SHP2 and related PTPs in cellular signaling pathways. The class-level advantage of allosteric inhibition, as demonstrated by derivative 4b, provides a means to study SHP2 function with high temporal control and reduced off-target perturbation compared to genetic knockdown or pan-PTP inhibitors [1]. This is essential for dissecting the specific roles of SHP2 in cancer, inflammation, and other diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.